N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an anthracene core, a thieno[2,3-c]pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, which is then reacted with various reagents to introduce the thieno[2,3-c]pyrazole ring and the carboxamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has shown potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful for imaging and tracking biological processes at the cellular level .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. Some studies have suggested that these derivatives may exhibit anticancer, antimicrobial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to DNA or proteins, thereby modulating their function. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound shares the anthracene core but differs in the substituents attached to it.
1-aminoanthracene-9,10-dione carboxamides: These compounds have a similar anthracene core but differ in the functional groups attached to the carboxamide.
Uniqueness
What sets N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C27H17N3O3S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H17N3O3S/c1-15-20-14-22(34-27(20)30(29-15)16-8-3-2-4-9-16)26(33)28-21-13-7-12-19-23(21)25(32)18-11-6-5-10-17(18)24(19)31/h2-14H,1H3,(H,28,33) |
InChI Key |
XJBQFYMQBRYZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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